JNK Isoform Selectivity: CC-930 Exhibits a JNK2 Bias, Contrasting with JNK1-Preferring Inhibitors
CC-930 demonstrates a distinct JNK2-biased inhibition profile, with an IC50 of 7 nM for JNK2 compared to 61 nM for JNK1 [1]. This contrasts with the second-generation JNK inhibitor CC-90001, which shows a 12.9-fold selectivity for JNK1 over JNK2 in a cell-based model . The differing isoform preferences have implications for target validation and efficacy in specific fibrotic diseases, as JNK1 and JNK2 are thought to play distinct roles in pro-fibrotic signaling [2].
| Evidence Dimension | JNK1 vs JNK2 inhibition potency |
|---|---|
| Target Compound Data | IC50 (JNK1) = 61 nM; IC50 (JNK2) = 7 nM |
| Comparator Or Baseline | CC-90001: 12.9-fold selectivity for JNK1 over JNK2 in a cell-based model |
| Quantified Difference | CC-930 exhibits a ~8.7-fold JNK2 bias; CC-90001 exhibits a 12.9-fold JNK1 bias. |
| Conditions | Biochemical kinase inhibition assays; cell-based model for CC-90001 |
Why This Matters
Procurement of CC-930 is essential for studies investigating the differential roles of JNK1 vs. JNK2 in disease pathogenesis and for validating the therapeutic relevance of JNK2-biased inhibition.
- [1] Plantevin Krenitsky V, Nadolny L, Delgado M, Ayala L, Clareen SS, Hilgraf R, Albers R, Hegde S, D'Sidocky N, Sapienza J, et al. Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor. Bioorg Med Chem Lett. 2012 Feb 1;22(3):1433-8. View Source
- [2] van der Velden JL, Ye Y, Nolin JD, Hoffman SM, Chapman DG, Lahue KG, et al. JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers. Clin Transl Med. 2016 Dec;5(1):36. View Source
